molecular formula C11H9Cl B178479 1-Chloro-5-methylnaphthalene CAS No. 109962-21-2

1-Chloro-5-methylnaphthalene

Cat. No.: B178479
CAS No.: 109962-21-2
M. Wt: 176.64 g/mol
InChI Key: KMLXVTRCXNECCH-UHFFFAOYSA-N
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Description

1-Chloro-5-methylnaphthalene is an organic compound with the chemical formula C11H9Cl. It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a methyl group at the fifth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-5-methylnaphthalene can be synthesized through several methods. One common method involves the chlorination of 5-methylnaphthalene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Another method involves the Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), followed by chlorination of the resulting 5-methylnaphthalene .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-5-methylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: 1-Hydroxy-5-methylnaphthalene, 1-Amino-5-methylnaphthalene.

    Oxidation: 1-Chloro-5-naphthoic acid, 1-Chloro-5-naphthaldehyde.

    Reduction: 1-Methyl-5-naphthylamine.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methylnaphthalene involves its interaction with molecular targets through its functional groups. The chlorine atom and the methyl group influence its reactivity and binding affinity to various biological molecules. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This property is exploited in its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-5-methylnaphthalene is unique due to the presence of both a chlorine atom and a methyl group on the naphthalene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its unique structure also contributes to its distinct chemical and biological properties, setting it apart from other naphthalene derivatives .

Properties

IUPAC Name

1-chloro-5-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMLXVTRCXNECCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622348
Record name 1-Chloro-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109962-21-2
Record name 1-Chloro-5-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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